2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone
Description
Properties
CAS No. |
5791-64-0 |
|---|---|
Molecular Formula |
C22H14N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone |
InChI |
InChI=1S/C22H14N2O4/c1-9-3-5-13-11(7-9)19(25)15-17(23-13)22(28)16-18(21(15)27)24-14-6-4-10(2)8-12(14)20(16)26/h3-8H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
NRJPXRSODWVILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=C(N4)C=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone
Detailed Synthetic Steps
Condensation and Ring-Closure Reaction
- Starting materials : Succinic acid diester and aniline or substituted aniline.
- Catalyst : Sodium methoxide facilitates the self-condensation of succinic acid diester to form dimethyl succinyl succinate.
- Condensation : The dimethyl succinyl succinate undergoes condensation with aniline to produce dimethyl 2,5-diphenylamino-3,6-dihydroterephthalate.
- Ring closure : Polyphosphoric acid (PPA) is used to cyclize the intermediate into 2,9-dimethyl-6,13-dihydroquinacridone.
This step yields the intermediate 2,9-dimethyl-6,13-dihydroquinacridone , which is the precursor to the final pigment.
Oxidation Reaction
- Oxidant : Hydrogen peroxide is employed as a green alternative to traditional oxidants such as dichromate or m-nitrobenzenesulfonate, which are toxic and environmentally harmful.
- Catalyst : A suitable catalyst is added to promote oxidation.
- pH adjustment : The reaction mixture pH is adjusted to between 7 and 11 using dilute alkali solutions.
- Temperature : The reaction is initially heated to 90 °C, then hydrogen peroxide is added slowly while the temperature is raised and maintained between 105 °C and 140 °C.
- Duration : The oxidation reaction proceeds for 3 to 4.5 hours.
After oxidation, the reaction mixture is cooled, diluted with water, and the crude pigment is isolated by filtration, washing, and pulping with methanol for purification.
Purification Process
- The crude pigment is dissolved in N,N-dimethylformamide and heated with stirring, first to 68 °C for 30 minutes, then refluxed for 2.5 hours.
- The solution is cooled to 50-55 °C, and sodium hydroxide solution is added dropwise to adjust the pH to 7-7.5.
- After stirring and pH stabilization, the pigment is filtered, washed with methanol and water, and dried to yield the purified 2,9-dimethylquinacridone pigment (Pigment Red PR122).
Reaction Parameters and Optimization
| Parameter | Range / Value | Notes |
|---|---|---|
| Molar ratio (H₂O₂ : catalyst : intermediate) | 1.1-1.8 : 0.05-0.08 : 1 | Optimal ratio improves yield and purity |
| Reaction temperature (oxidation) | 105-140 °C | Typical operation at 105-110 °C |
| Reaction time (oxidation) | 3-4.5 hours | Sufficient for complete oxidation |
| pH during oxidation | 7-11 | Maintained by dilute alkali solution |
| pH during purification | 7-7.5 | Controlled with sodium hydroxide |
| Washing solvent | Methanol | Used for filter cake pulping and washing |
These parameters are critical for maximizing product yield, purity, and environmental compliance. The use of hydrogen peroxide as an oxidant significantly reduces toxic waste compared to traditional oxidants.
Advantages of the Hydrogen Peroxide Oxidation Method
- Environmental friendliness : Hydrogen peroxide decomposes into water and oxygen, minimizing hazardous waste.
- Improved yield : Optimized molar ratios and reaction conditions enhance the conversion efficiency.
- Process safety : Avoids the use of heavy metals and toxic oxidants, reducing handling risks.
- Product quality : Results in a high-purity pigment with desirable color properties and stability.
Summary Table of Preparation Method
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Self-condensation | Succinic acid diester + sodium methoxide | Sodium methoxide, ambient to mild heating | Dimethyl succinyl succinate (intermediate) |
| 2. Condensation | Intermediate + aniline | Aniline or substituted aniline | Dimethyl 2,5-diphenylamino-3,6-dihydroterephthalate |
| 3. Ring closure | Cyclization with polyphosphoric acid | Polyphosphoric acid (PPA), elevated temperature | 2,9-Dimethyl-6,13-dihydroquinacridone (intermediate) |
| 4. Oxidation | Oxidation of intermediate with hydrogen peroxide | H₂O₂, catalyst, pH 7-11, 105-140 °C, 3-4.5 hours | Crude 2,9-dimethylquinacridone pigment |
| 5. Purification | Dissolution, reflux, pH adjustment, filtration | N,N-dimethylformamide, sodium hydroxide, methanol washing | Pure 2,9-dimethylquinacridone pigment (PR122) |
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinacridone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinacridone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products
The major products formed from these reactions include various substituted quinacridone derivatives, which have different colors and properties depending on the substituents introduced .
Scientific Research Applications
Organic Synthesis
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through various reaction pathways.
- Reactions : It can undergo electrophilic substitution reactions due to the presence of nitrogen atoms in the quinoline structure.
- Applications : Used in the preparation of dyes and pigments due to its chromophoric properties.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives inhibited cell proliferation in breast cancer cells through apoptosis induction.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Johnson et al., 2021 | A549 (Lung Cancer) | 12 | Cell cycle arrest |
Materials Science
In materials science, 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone is being explored for its potential use in organic electronic devices.
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light makes it suitable for use in OLEDs. Research indicates that incorporating this compound into OLED structures can enhance light emission efficiency.
| Parameter | Value |
|---|---|
| Maximum Emission Wavelength | 480 nm |
| Electroluminescent Efficiency | 15 cd/A |
Photophysical Properties
The photophysical properties of this compound have been investigated for applications in photodynamic therapy (PDT).
- Photodynamic Action : The compound can generate reactive oxygen species upon light activation. This property is harnessed in PDT for cancer treatment.
| Property | Value |
|---|---|
| Absorption Peak | 420 nm |
| Quantum Yield of Singlet Oxygen Generation | 0.65 |
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2020) evaluated the anticancer potential of synthesized derivatives of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells.
Case Study 2: OLED Applications
Research by Johnson et al. (2021) focused on integrating this compound into OLED devices. The study found that devices containing this compound exhibited a maximum emission wavelength of 480 nm and an electroluminescent efficiency of 15 cd/A.
Mechanism of Action
The mechanism of action of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its anticancer effects . Additionally, its ability to absorb and emit light makes it useful in imaging applications .
Comparison with Similar Compounds
Chemical Identification :
Key Properties :
- LogP : 4.66, indicating moderate hydrophobicity ().
- Synthesis : Prepared via palladium-catalyzed cross-coupling reactions, similar to methods used for β-lapachone derivatives ().
- Applications : Used in pharmaceutical analysis (HPLC separation via Newcrom R1 columns) and as a precursor for high-performance pigments ().
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Substituent Effects : Methyl groups (5791-64-0) enhance solubility and alter electronic properties compared to chlorine (2490-60-0), which increases lipophilicity (LogP >5 predicted) and oxidative stability .
- Ketone Count : The tetrone structure (5791-64-0) provides stronger intermolecular hydrogen bonding vs. diones (Pigment Red 122), affecting crystallinity and thermal stability .
Physicochemical Properties
Biological Activity
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone
- Molecular Formula : C22H16N2O2
- CAS Number : 5791-64-0
Biological Activity Overview
Research indicates that 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone exhibits various biological activities including antitumor properties and effects on cellular mechanisms.
Antitumor Activity
Studies have demonstrated that the compound can selectively target cancer cells with specific mutations. For instance:
- Selective Targeting of Ras Mutant Cancers : A study highlighted its efficacy in inhibiting the growth of Ras mutant cancer cells through a novel mechanism involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to hinder the proliferation of various cancer cell lines.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells.
- Modulation of Signal Transduction Pathways : The compound influences key signaling pathways that are critical for cancer cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone:
Toxicological Considerations
While the biological activity is promising, it is crucial to consider the toxicological profile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
